Stearidonic Acid N-Succinimide Stearidonic Acid N-Succinimide
Brand Name: Vulcanchem
CAS No.: 1798396-63-0
VCID: VC0033314
InChI: InChI=1S/C22H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3/b4-3-,7-6-,10-9-,13-12-
SMILES: CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O
Molecular Formula: C22H31NO4
Molecular Weight: 373.493

Stearidonic Acid N-Succinimide

CAS No.: 1798396-63-0

Cat. No.: VC0033314

Molecular Formula: C22H31NO4

Molecular Weight: 373.493

* For research use only. Not for human or veterinary use.

Stearidonic Acid N-Succinimide - 1798396-63-0

Specification

CAS No. 1798396-63-0
Molecular Formula C22H31NO4
Molecular Weight 373.493
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate
Standard InChI InChI=1S/C22H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3/b4-3-,7-6-,10-9-,13-12-
Standard InChI Key ANGVBRBDKGAMLQ-LTKCOYKYSA-N
SMILES CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O

Introduction

Chemical Structure and Properties

Stearidonic Acid N-Succinimide is formed through the combination of stearidonic acid, an omega-3 fatty acid found in dietary plant oils, and succinimide, a cyclic imide. Stearidonic acid serves as an intermediate in the biosynthesis of eicosapentaenoic acid (EPA), which plays significant roles in various physiological functions . The compound's structure incorporates both the long carbon chain characteristic of fatty acids and the cyclic imide structure of succinimide.

While direct physical property data for Stearidonic Acid N-Succinimide is limited in the available literature, we can examine related compounds to understand its likely characteristics. The table below compares physical properties of similar N-hydroxysuccinimide esters:

PropertyStearic Acid N-Hydroxysuccinimide EsterArachidic Acid N-Hydroxysuccinimide Ester
CAS Number14464-32-569888-87-5
Molecular FormulaC₂₂H₃₉NO₄C₂₄H₄₃NO₄
Molecular Weight381.54900 g/mol409.60300 g/mol
Melting Point92-93°C95-97°C
Boiling Point473.1°C (at 760 mmHg)312.4±37.0°C (Predicted)
Density1.01 g/cm³1.410±0.06 g/cm³ (Predicted)

Table 1: Comparative physical properties of structurally related N-hydroxysuccinimide esters

Based on these comparisons, Stearidonic Acid N-Succinimide would likely have a molecular weight similar to but distinct from these compounds, reflecting the unique structure of stearidonic acid with its multiple double bonds compared to the saturated fatty acids shown in the table.

Parent Compound: Stearidonic Acid

Stearidonic acid, the parent fatty acid component of Stearidonic Acid N-Succinimide, is an 18-carbon omega-3 fatty acid with four double bonds (18:4 n-3). It occurs naturally in certain plant oils and has garnered scientific interest for its nutritional and physiological properties.

Research has shown that stearidonic acid can function as a precursor to increase the EPA content of human lipids, suggesting its importance in omega-3 fatty acid metabolism . Furthermore, combinations of gamma-linolenic acid and stearidonic acid can be used to manipulate fatty acid compositions of lipid pools in nuanced ways, potentially influencing cellular responses and functions .

The biological significance of stearidonic acid lies in its position as a metabolic intermediate in the conversion of alpha-linolenic acid (ALA) to longer-chain omega-3 polyunsaturated fatty acids like EPA. This characteristic makes compounds derived from stearidonic acid, including Stearidonic Acid N-Succinimide, potentially valuable in biochemical and pharmaceutical research.

Synthesis Methods

The synthesis of Stearidonic Acid N-Succinimide likely follows similar protocols to those established for other fatty acid-succinimide derivatives. Based on related compounds, the synthesis typically involves coupling reactions between the carboxyl group of stearidonic acid and the nitrogen-containing group of succinimide.

A probable synthesis route involves:

  • Activation of the carboxyl group of stearidonic acid

  • Coupling with N-hydroxysuccinimide in the presence of appropriate catalysts

  • Purification of the resulting Stearidonic Acid N-Succinimide compound

This approach is supported by established protocols for similar compounds. For instance, in the synthesis of fatty acid-grafted-chitosan polymers, carbodiimide along with N-hydroxysuccinimide is employed to couple the carboxyl groups of fatty acids with amine groups of chitosan . Similar chemistry could theoretically be applied to synthesize Stearidonic Acid N-Succinimide.

The reaction conditions typically require:

ParameterTypical Conditions
SolventOrganic solvents (e.g., benzene, toluene, DMF)
TemperatureOften reflux conditions
CatalystsCarbodiimides (e.g., DCC, EDC)
AdditivesN-hydroxysuccinimide
Reaction TimeVariable based on specific conditions

Table 2: Typical reaction conditions for synthesizing fatty acid-succinimide derivatives

Research Challenges and Future Directions

Despite its potential, several research challenges remain in fully characterizing Stearidonic Acid N-Succinimide:

  • Limited published data on physical and chemical properties

  • Need for optimized synthesis protocols specific to this compound

  • Incomplete understanding of structure-activity relationships

  • Limited investigations into biological activities and toxicology profiles

Future research directions should include:

  • Comprehensive characterization of physical, chemical, and spectroscopic properties

  • Development of efficient and scalable synthesis methods

  • Investigation of self-assembly behavior in various solvent systems

  • Evaluation of interactions with biological membranes and macromolecules

  • Assessment of potential pharmaceutical applications, particularly in the context of inflammation modulation and drug delivery

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